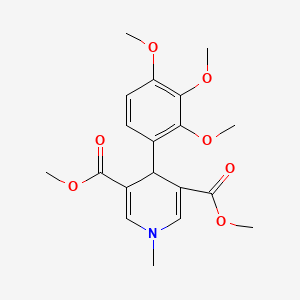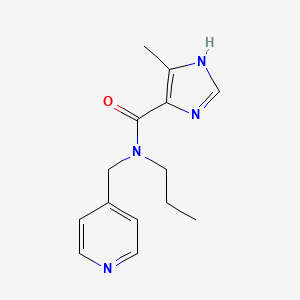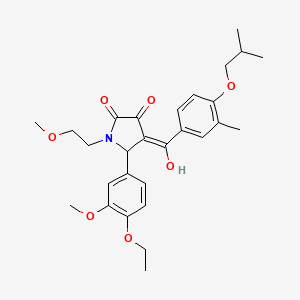
1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide, also known as EPMC, is a chemical compound that belongs to the class of pyrazole derivatives. EPMC has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act through several pathways. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its relatively low cost, high solubility in water, and low toxicity. However, this compound also has some limitations, including its low stability in acidic conditions and its moderate bioavailability.
Zukünftige Richtungen
There are several future directions for 1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide research, including its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases. This compound has been extensively studied for its anti-cancer, anti-diabetic, and anti-inflammatory effects, and there are several future directions for this compound research. While there are some limitations to this compound, its advantages make it a valuable tool for lab experiments and potential therapeutic applications.
Synthesemethoden
1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide can be synthesized by several methods, including the reaction between 6-methyl-2-pyridinecarboxylic acid hydrazide and ethyl 2-bromoacetate in the presence of potassium carbonate. Another method involves the reaction between 6-methyl-2-pyridinecarboxylic acid and ethyl isocyanate in the presence of triethylamine. The yield of this compound varies depending on the method used, but it is generally reported to be around 50-70%.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-ethyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-16-8-7-10(15-16)12(17)14-11-6-4-5-9(2)13-11/h4-8H,3H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDUIJVELNKJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)
![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)
